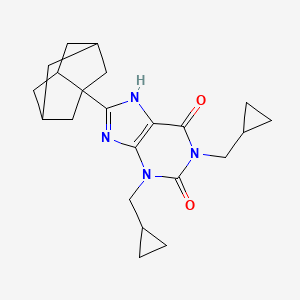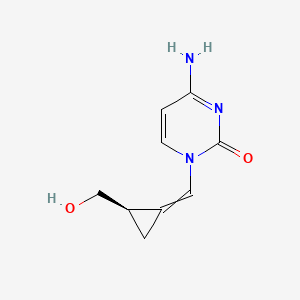
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)- is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simpler purine derivatives, which undergo various chemical transformations such as alkylation, cyclization, and hydrogenation. Specific reaction conditions, including temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are designed to be cost-effective and scalable, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1H-Purine-2,6-dione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a model compound for studying reaction mechanisms and kinetics.
Biology
In biological research, purine derivatives are often studied for their roles in cellular processes. This compound could be investigated for its potential effects on enzyme activity, signal transduction, and metabolic pathways.
Medicine
Medically, purine derivatives are of interest due to their potential therapeutic properties. They may be explored for their antiviral, anticancer, or anti-inflammatory activities.
Industry
In industry, such compounds can be used in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Their unique structures and reactivity make them valuable for various applications.
作用机制
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.
Adenine: A fundamental purine base in DNA and RNA.
Uniqueness
What sets 1H-Purine-2,6-dione, 3,7-dihydro-1,3-bis(cyclopropylmethyl)-8-(hexahydro-2,5-methanopentalen-3a(1H)-yl)- apart is its unique structural features, such as the cyclopropylmethyl and hexahydro-2,5-methanopentalen groups. These structural elements may confer unique chemical and biological properties, making it a subject of interest for further research.
属性
CAS 编号 |
152534-48-0 |
|---|---|
分子式 |
C22H28N4O2 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
1,3-bis(cyclopropylmethyl)-8-(3-tricyclo[3.3.1.03,7]nonanyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O2/c27-19-17-18(25(10-12-1-2-12)21(28)26(19)11-13-3-4-13)24-20(23-17)22-8-14-5-15(9-22)7-16(22)6-14/h12-16H,1-11H2,(H,23,24) |
InChI 键 |
LJACMDNJYOLHRX-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2C3=C(C(=O)N(C2=O)CC4CC4)NC(=N3)C56CC7CC(C5)CC6C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)








